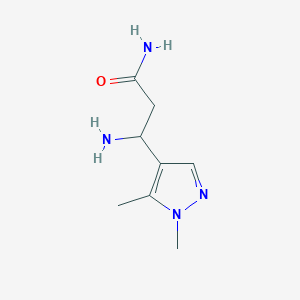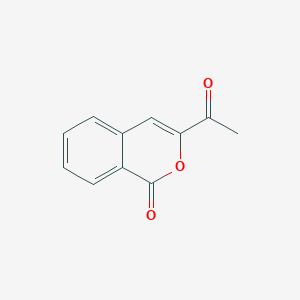
3-Acetyl-1h-isochromen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-1h-isochromen-1-one is an organic compound with the molecular formula C11H8O3. It is a derivative of isochromen-1-one, characterized by the presence of an acetyl group at the third position of the isochromen-1-one ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1h-isochromen-1-one can be achieved through several methods. One common approach involves the condensation of ortho-formylbenzoic acid with chloroacetone . Another method includes the reaction of this compound with bromine in acetic acid solution to form 3-(2-bromoacetyl)-1h-isochromen-1-one . This intermediate can then undergo further reactions to form various derivatives.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been explored to enhance reaction efficiency and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetyl-1h-isochromen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
3-Acetyl-1h-isochromen-1-one has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Acetyl-1h-isochromen-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s antiplatelet activity is linked to its inhibition of cyclooxygenase-1 (COX-1) enzyme and suppression of arachidonic acid-induced platelet aggregation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenyl-1h-isochromen-1-one: Known for its potent antioxidant and antiplatelet activities.
3-(2-Bromoacetyl)-1h-isochromen-1-one: Used as an intermediate in the synthesis of various heterocyclic compounds.
Isoquinoline-1(2H)-ones: These compounds share a similar core structure and exhibit diverse biological activities.
Uniqueness
3-Acetyl-1h-isochromen-1-one stands out due to its versatile reactivity and wide range of applications in different fields. Its unique structural features allow for the synthesis of various derivatives with enhanced biological and chemical properties .
Eigenschaften
Molekularformel |
C11H8O3 |
|---|---|
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
3-acetylisochromen-1-one |
InChI |
InChI=1S/C11H8O3/c1-7(12)10-6-8-4-2-3-5-9(8)11(13)14-10/h2-6H,1H3 |
InChI-Schlüssel |
YZLUKAVLIALMCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=CC=CC=C2C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



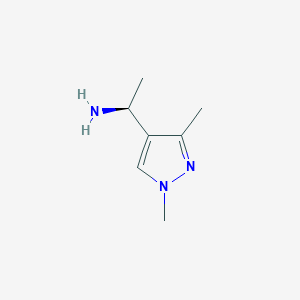
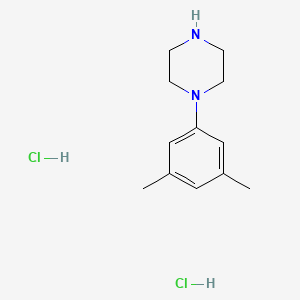
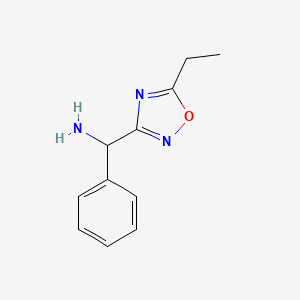
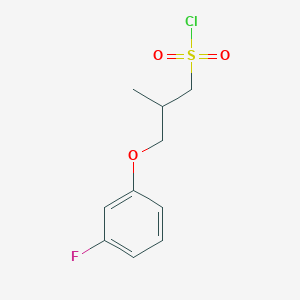
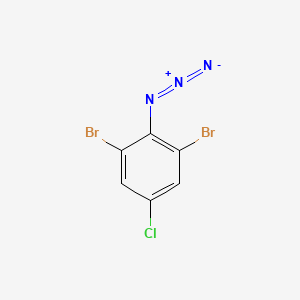
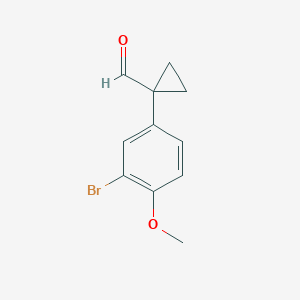
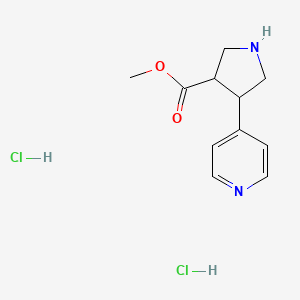
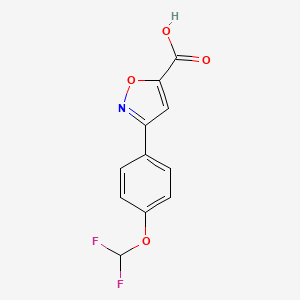
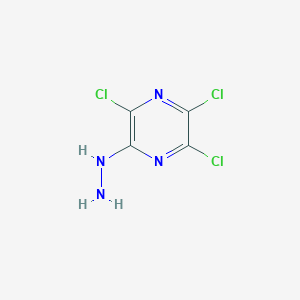
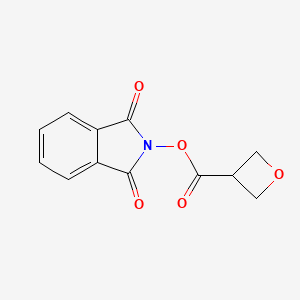

![rac-(2R,3S)-2-[5-(pyridin-3-yl)pyridin-3-yl]oxolan-3-aminetrihydrochloride,trans](/img/structure/B13525679.png)
